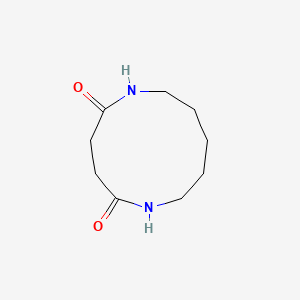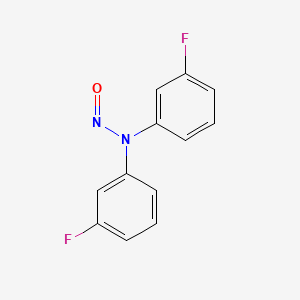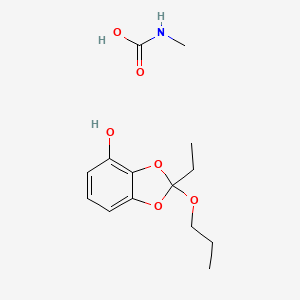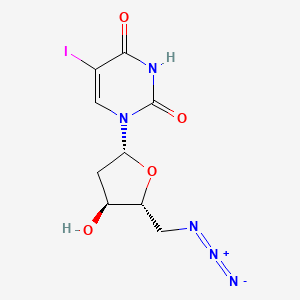
1,6-Diazacycloundecane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diazacycloundecane-2,5-dione is a cyclic diamide compound with a 12-membered ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of two nitrogen atoms and two carbonyl groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diazacycloundecane-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of linear precursors containing amide and amine functionalities. The reaction typically requires specific conditions, such as the presence of a base or acid catalyst, to facilitate the cyclization process. For example, the reaction of a diamine with a diacid chloride under basic conditions can yield the desired cyclic diamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diazacycloundecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,6-Diazacycloundecane-2,5-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,6-diazacycloundecane-2,5-dione involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its cyclic structure allows for specific interactions with enzymes and receptors, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,6-diazacycloundecane-2,5-dione include other cyclic diamides and heterocycles, such as:
- 1,3-Dioxane
- 1,3-Dithiane
- 1,3-Oxathiane
Uniqueness
This compound is unique due to its 12-membered ring structure, which imparts distinct chemical properties and reactivity. Compared to smaller cyclic diamides, it offers greater flexibility and potential for forming diverse derivatives. Its ability to form stable coordination complexes with metal ions also sets it apart from other similar compounds .
Propiedades
Número CAS |
57531-05-2 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
1,6-diazacycloundecane-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c12-8-4-5-9(13)11-7-3-1-2-6-10-8/h1-7H2,(H,10,12)(H,11,13) |
Clave InChI |
OXWMWPUJBVQELN-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(=O)CCC(=O)NCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)




![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

stannane](/img/structure/B14609382.png)

![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)


